molecular formula C10H15NO B13619066 (2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Cat. No.: B13619066
M. Wt: 165.23 g/mol
InChI Key: ZTBLTCBXRVNHQW-SNVBAGLBSA-N
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Description

(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and glycine.

    Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to reduce the imine intermediate.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-(2,4-dimethylphenyl)acetone.

    Reduction: Formation of 2-(2,4-dimethylphenyl)ethylamine.

    Substitution: Formation of N-alkyl-2-(2,4-dimethylphenyl)ethan-1-amine derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-phenylethan-1-OL: Similar structure but lacks the dimethyl groups on the phenyl ring.

    (2S)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Similar structure with only one methyl group on the phenyl ring.

Uniqueness

(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1

InChI Key

ZTBLTCBXRVNHQW-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CO)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)C

Origin of Product

United States

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